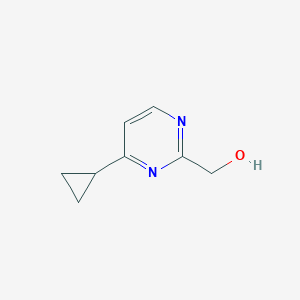
(4-Cyclopropylpyrimidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropylpyrimidin-2-yl)methanol: is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylpyrimidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-dicarbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Hydroxylation: The hydroxymethyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
(4-Cyclopropylpyrimidin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the hydrogen atoms on the pyrimidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Heterocyclic compounds and other substituted pyrimidines.
科学的研究の応用
(4-Cyclopropylpyrimidin-2-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate the effects of pyrimidine derivatives on cellular processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which (4-Cyclopropylpyrimidin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
(4-Cyclopropylpyrimidin-2-yl)methanol: can be compared with other similar compounds, such as:
Cyclopropyl(pyrimidin-2-yl)methanol: Similar structure but without the hydroxymethyl group.
4-Cyclopropyl-2-methylpyrimidine: Similar pyrimidine ring but with a methyl group instead of a hydroxymethyl group.
2-Hydroxymethylpyrimidine: Pyrimidine ring with a hydroxymethyl group but without the cyclopropyl group.
Uniqueness: The presence of both the cyclopropyl group and the hydroxymethyl group in This compound makes it unique compared to other similar compounds, potentially leading to different chemical and biological properties.
特性
IUPAC Name |
(4-cyclopropylpyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-8-9-4-3-7(10-8)6-1-2-6/h3-4,6,11H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBZLUMPPVSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














